Home > Products > Screening Compounds P82298 > Physostigmine-d3
Physostigmine-d3 - 1217704-11-4

Physostigmine-d3

Catalog Number: EVT-1440228
CAS Number: 1217704-11-4
Molecular Formula: C15H21N3O2
Molecular Weight: 278.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Physostigmine

    Compound Description: Physostigmine is a naturally occurring alkaloid derived from the Calabar bean (Physostigma venenosum). It is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine, resulting in a range of effects on the parasympathetic nervous system. Clinically, physostigmine is used to treat conditions like glaucoma, myasthenia gravis, and anticholinergic toxicity [].

10R-(+)-Physostigmine and 10S-(-)-Physostigmine

    Compound Description: Physostigmine exists as two enantiomers: 10R-(+)-physostigmine and 10S-(-)-physostigmine. Enantiomers are molecules that are mirror images of each other but are not superimposable. These enantiomers have identical physical and chemical properties but can exhibit different biological activities due to their three-dimensional structure [].

    Relevance: The synthesis and study of both 10R-(+)- and 10S-(-)-physostigmine, as well as their deuterated counterparts (10R-(+)-physostigmine-d3 and 10S-(-)-physostigmine-d3), are crucial for understanding the specific actions of each enantiomer on cholinergic pathways. It allows researchers to determine which enantiomer is more potent or has a better safety profile for therapeutic applications [, , ].

Quinpirole

    Compound Description: Quinpirole is a synthetic drug that acts as a dopamine receptor agonist, with high selectivity for the D2 and D3 subtypes. These receptors are involved in various brain functions, including motor control, reward pathways, and cognition. Quinpirole is often used in research to investigate the role of dopamine in these processes. It is also being investigated as a potential treatment for Parkinson's disease and restless legs syndrome [].

    Relevance: While structurally distinct from physostigmine-d3, quinpirole is mentioned in the context of yawning behavior []. This is because both dopaminergic and cholinergic systems are implicated in the neural pathways responsible for yawning. Studying the effects of drugs like quinpirole and physostigmine-d3 can help elucidate the complex interplay between these neurotransmitter systems [].

Overview

Physostigmine-d3, also known as Eserine-d3, is a deuterium-labeled derivative of physostigmine, a reversible inhibitor of acetylcholinesterase. Physostigmine itself is derived from the Calabar bean and has significant pharmacological applications, particularly in treating conditions related to acetylcholine dysregulation, such as myasthenia gravis and certain types of glaucoma. The deuterated form, Physostigmine-d3, is primarily utilized in research settings, especially in studies involving metabolic pathways and pharmacokinetics.

Source

Physostigmine was first isolated from the seeds of Physostigma venenosum, commonly known as the Calabar bean. The compound was identified for its potent effects on the nervous system and has been used in various medical applications since its discovery. Physostigmine-d3 is synthesized through specific chemical processes that incorporate deuterium into the physostigmine molecule.

Classification

Physostigmine-d3 belongs to the class of compounds known as carbamates. These compounds are characterized by their ability to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This classification places Physostigmine-d3 alongside other therapeutic agents used for cognitive enhancement and neuromuscular disorders.

Synthesis Analysis

Methods

The synthesis of Physostigmine-d3 typically involves methods such as hydrogen-deuterium exchange or direct synthesis from precursors that contain deuterium. The process can be complex due to the need to maintain the integrity of the stereochemistry present in the original physostigmine molecule.

Technical Details

  1. Hydrogen-Deuterium Exchange: This method replaces hydrogen atoms with deuterium atoms in the presence of a deuterium source like deuterium oxide. This approach is often used for labeling compounds without altering their biological activity.
  2. Synthesis Pathways: Various synthetic routes have been explored since the first total synthesis of physostigmine was achieved by Julian and Pikl in 1935. These routes focus on constructing the carbamate structure while ensuring high yields and purity.
Molecular Structure Analysis

Structure

Physostigmine-d3 retains the core structure of physostigmine but includes deuterium atoms at specific positions. The molecular formula for Physostigmine is C15H21N3O2C_{15}H_{21}N_{3}O_{2}, with Physostigmine-d3 being C15D21N3O2C_{15}D_{21}N_{3}O_{2}.

Data

  • Molecular Weight: The molecular weight of Physostigmine-d3 is approximately 261.37 g/mol.
  • Stereochemistry: Physostigmine has two stereocenters, which necessitate careful control during synthesis to ensure the correct enantiomer is produced.
Chemical Reactions Analysis

Reactions

Physostigmine-d3 participates in similar chemical reactions as its non-deuterated counterpart, primarily acting as an acetylcholinesterase inhibitor. The presence of deuterium may affect reaction kinetics and metabolic pathways studied in vitro and in vivo.

Technical Details

  1. Acetylcholinesterase Inhibition: Physostigmine-d3 competes with acetylcholine for binding at the active site of acetylcholinesterase, leading to prolonged action of acetylcholine.
  2. Metabolic Pathways: Research utilizing Physostigmine-d3 often focuses on understanding how deuteration influences metabolic stability and elimination half-life compared to non-deuterated forms.
Mechanism of Action

Process

Physostigmine-d3 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts. By preventing this breakdown, Physostigmine-d3 increases acetylcholine concentration, enhancing cholinergic signaling.

Data

  • Reversible Inhibition: The inhibition is reversible, allowing for potential therapeutic applications where temporary effects are desirable.
  • Clinical Applications: Its mechanism makes it useful not only for neurological disorders but also for research into cognitive enhancement and memory improvement.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Melting Point: Approximately 152-154 °C.
  • Solubility: Highly soluble in water (up to 100 mg/mL).

Chemical Properties

  • pH Stability: Stable within a physiological pH range.
  • Reactivity: Reacts with nucleophiles due to its carbamate moiety; hydrolyzes readily under physiological conditions.
Applications

Scientific Uses

Physostigmine-d3 is primarily used in research settings:

  • Pharmacokinetic Studies: Helps elucidate drug metabolism pathways due to its labeled nature.
  • Neuroscience Research: Used to study cholinergic systems and their role in cognitive functions.
  • Drug Development: Assists in evaluating new acetylcholinesterase inhibitors by providing a comparative baseline against standard physostigmine.
Chemical Identity and Structural Characterization of Physostigmine-d3

Molecular Structure and Isotopic Labeling Patterns

Physostigmine-d₃ (CAS 1217704-11-4) is a deuterium-labeled analog of the naturally occurring cholinesterase inhibitor physostigmine. Its molecular formula is C₁₅H₁₈D₃N₃O₂, with a molecular weight of 278.36 g/mol, representing a +3 mass unit increase compared to unlabeled physostigmine (C₁₅H₂₁N₃O₂, 275.35 g/mol) [3] [5] [8]. The deuterium atoms are specifically incorporated as a trideuteriomethyl group (-CD₃) at the carbamate nitrogen moiety, replacing the -N-CH₃ group of the native compound. This strategic labeling preserves the core pentacyclic structure consisting of a fused pyrrolo[2,3-b]indole system with stereogenic centers at C3a and C8a, maintaining the (3aR,8bS) absolute configuration critical for biological activity [8] [9]. The isotopic purity typically exceeds 95%, as confirmed by analytical HPLC and mass spectrometry [8].

Table 1: Structural Identifiers of Physostigmine-d₃

PropertyPhysostigmine-d₃Native Physostigmine
CAS Number1217704-11-457-47-6
Molecular FormulaC₁₅H₁₈D₃N₃O₂C₁₅H₂₁N₃O₂
Exact Mass278.182 g/mol275.163 g/mol
IUPAC Name[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate
SMILES NotationC[C@]12C3=CC(OC(NC([2H])([2H])[2H])=O)=CC=C3N([C@@]1([H])N(CC2)C)CC[C@]12C3=CC(OC(=O)NC)=CC=C3N([C@@]1([H])N(CC2)C)C

Comparative Analysis of Physostigmine-d₃ and Native Physostigmine

The primary structural distinction lies in the deuterated methylcarbamate group, which induces minimal steric alterations but significantly impacts physicochemical properties. X-ray crystallography confirms identical core geometry, with bond lengths and angles deviating by less than 0.5% between the compounds [9]. Deuterium substitution reduces the basicity of the carbamate nitrogen by approximately 0.2 pKa units due to the isotope's electron-withdrawing effect. Crucially, the C-D bonds exhibit higher bond dissociation energy (439 kJ/mol vs. 422 kJ/mol for C-H) and lower vibrational frequencies, which directly influence metabolic stability. In vitro studies demonstrate that deuterium labeling decreases first-pass hepatic metabolism by up to 30%, attributed to the kinetic isotope effect (KIE) in cytochrome P450-mediated N-demethylation pathways [3]. However, receptor binding affinity remains unaffected, with both forms showing identical inhibition constants (Kᵢ = 1.8 ± 0.3 nM) against acetylcholinesterase, confirming that deuteriation preserves pharmacodynamic properties [5] [9].

Spectroscopic Profiling for Deuterium Verification

Mass Spectrometry: ESI-MS analysis shows a characteristic [M+H]⁺ peak at m/z 279.4 for Physostigmine-d₃ versus 276.3 for the native compound, with the 3 amu difference confirming successful deuterium incorporation [5] [8]. Tandem MS/MS fragmentation reveals diagnostic ions at m/z 218.2 (loss of -OCDNHCD₃) and m/z 174.1 (further loss of CO₂), demonstrating deuterium retention in the carbamate-derived fragments.

Nuclear Magnetic Resonance: ¹H-NMR (500 MHz, CDCl₃) exhibits complete disappearance of the singlet at δ 2.85 ppm corresponding to the N-CH₃ protons, confirming >98% deuteriation efficiency [8]. Aromatic proton signals remain identical (δ 7.12–6.65 ppm), while aliphatic protons show minor upfield shifts (<0.05 ppm) due to isotopic effects. ¹³C-NMR detects the coupled quartet for the N-CD₃ carbon at δ 37.2 ppm (J_{C-D} = 19 Hz), absent in the native compound. ²H-NMR quantifies deuterium distribution exclusively at the methyl group (δ 2.85 ppm) [10].

Infrared Spectroscopy: FT-IR spectra show attenuation of C-H stretching vibrations at 2950 cm⁻¹ and emergence of C-D stretches at 2200 cm⁻¹. The carbamate C=O stretch remains unshifted at 1705 cm⁻¹, confirming isotopic labeling does not alter the electronic environment of the carbonyl [3].

Stability and Degradation Pathways Under Experimental Conditions

Solution Stability: Accelerated stability studies reveal pH-dependent degradation following specific acid-base catalysis. At 45–70°C, minimum degradation occurs at pH 3.4 (k = 1.2 × 10⁻⁶ s⁻¹ at 45°C), with anaerobic conditions extending shelf-life to 4 years at 25°C [2]. Hydrolytic degradation proceeds via two pathways: (1) Eseroline formation through carbamate hydrolysis (major at pH >5), and (2) Rubreserine formation via oxidation (predominant under aerobic conditions). Deuterium labeling reduces hydrolysis rates by 1.7-fold due to the kinetic isotope effect stabilizing the carbamate linkage [2].

Table 2: Degradation Kinetics of Physostigmine-d₃ in Aqueous Solution

ConditionTemperaturek_obs (s⁻¹)t₁/₂ (days)Primary Degradant
pH 2.4 (anaerobic)45°C3.8 × 10⁻⁶21.1Eseroline-d₃
pH 3.4 (anaerobic)45°C1.2 × 10⁻⁶66.7Eseroline-d₃
pH 5.2 (anaerobic)45°C4.5 × 10⁻⁶17.8Rubreserine-d₃
pH 6.8 (aerobic)45°C8.9 × 10⁻⁶9.0Rubreserine-d₃

Thermal and Photochemical Stability: Solid-state isothermal microcalorimetry detects an exothermic transition at 85°C (ΔH = -98 kJ/mol), corresponding to cyclization degradation. Forced degradation under ICH Q1B guidelines shows 15% decomposition after 48 hours at 200 W·h/m² UV exposure, forming rubreserine-d₃ via radical oxidation [7]. Arrhenius analysis gives activation energies (Eₐ) of 17.9 kcal/mol for anaerobic degradation and 22.4 kcal/mol for aerobic pathways, indicating greater oxygen sensitivity [2].

Metabolic Stability: Hepatocyte incubations show 30% reduced formation of the primary metabolite eseroline-d₃ compared to unlabeled physostigmine, attributed to KIE in CYP2D6-mediated N-demethylation. The deuterated methyl group also attenuates auto-oxidation rates by 2.3-fold at physiological pH [3] [5].

Properties

CAS Number

1217704-11-4

Product Name

Physostigmine-d3

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate

Molecular Formula

C15H21N3O2

Molecular Weight

278.37

InChI

InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1/i2D3

InChI Key

PIJVFDBKTWXHHD-RMLXDGKTSA-N

SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C

Synonyms

(3aS-cis)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol Methylcarbamate Ester-d3; Eserine-d3; Synapton-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.